5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid
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Overview
Description
“5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid” is a halogenated heterocycle . It has an empirical formula of C10H7BrO4 and a molecular weight of 271.06 . It is a solid compound .
Synthesis Analysis
The synthesis of benzofuran derivatives involves various strategies. One common method is the metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans, mediated by hypervalent iodine reagents . Another approach is the dehydrative cyclization of o-hydroxybenzyl ketones . There are also methods involving the cyclization of aryl acetylenes using transition-metal catalysis .Molecular Structure Analysis
The molecular structure of “5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid” can be represented by the SMILES stringO=C(O)C1=CC2=C(C(OC)=CC(Br)=C2)O1
. The InChI key for this compound is OEICZFFUNDGUEF-UHFFFAOYSA-N
. Chemical Reactions Analysis
Benzofuran derivatives can undergo various chemical reactions. For instance, they can participate in Sonogashira cross-coupling reactions under ambient conditions, catalyzed by palladium nanoparticles . They can also undergo hydroalkoxylation reactions catalyzed by indium (III) halides .Physical And Chemical Properties Analysis
“5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid” is a solid compound . It has an empirical formula of C10H7BrO4 and a molecular weight of 271.06 .Scientific Research Applications
- Research Findings : Some substituted benzofurans exhibit significant anticancer activities. For instance, compound 36 (see Fig. 8) demonstrated cell growth inhibition in various cancer cell lines, including leukemia, lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer .
- Research Findings : 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid is used in the synthesis of 1-(7-benzofuranyl)-4-methylpiperazine, which binds selectively to the serotonin receptor 5-HT2A in vitro .
- Research Findings : Researchers have discovered unique approaches to constructing benzofuran derivatives. For example, a free radical cyclization cascade allows the synthesis of challenging polycyclic benzofuran compounds. Proton quantum tunneling also yields benzofuran rings with high yield and fewer side reactions .
Anticancer Properties
Serotonin Receptor Binding
Chemical Synthesis Methods
Drug Prospects
Future Directions
Benzofuran derivatives have attracted significant attention due to their diverse pharmacological activities . They are potential natural drug lead compounds . For instance, some substituted benzofurans have shown significant anticancer activities . Therefore, the development of promising compounds with target therapy potentials and little side effects is the main goal of current research .
Mechanism of Action
Target of Action
Related compounds such as 5-bromobenzofuran have been shown to bind strongly and with high selectivity to the serotonin receptor 5-ht2a .
Mode of Action
It’s likely that it interacts with its targets, possibly serotonin receptors, leading to changes in cellular signaling and function .
Biochemical Pathways
Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may affect a variety of biochemical pathways.
Result of Action
Related benzofuran compounds have been shown to have significant cell growth inhibitory effects in various types of cancer cells .
properties
IUPAC Name |
5-bromo-7-methyl-1-benzofuran-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO3/c1-5-2-7(11)3-6-4-8(10(12)13)14-9(5)6/h2-4H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SICPVBNFSMTGKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1OC(=C2)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid |
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